

The Role of 2',3'-cGAMP in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-cGAMP

Cat. No.: B12421185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens and cellular insults. A pivotal signaling pathway in this initial response is the cGAS-STING pathway, which is responsible for detecting the presence of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The central second messenger in this pathway is 2',3'-cyclic GMP-AMP (**2',3'-cGAMP**), a unique cyclic dinucleotide that potently activates the downstream effector protein, Stimulator of Interferon Genes (STING). This technical guide provides an in-depth exploration of the critical role of **2',3'-cGAMP** in innate immunity, detailing its synthesis, mechanism of action, and the experimental methodologies used to study its function.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.^{[1][2]} This triggers a series of molecular events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an anti-pathogen state.

2',3'-cGAMP Synthesis by cGAS

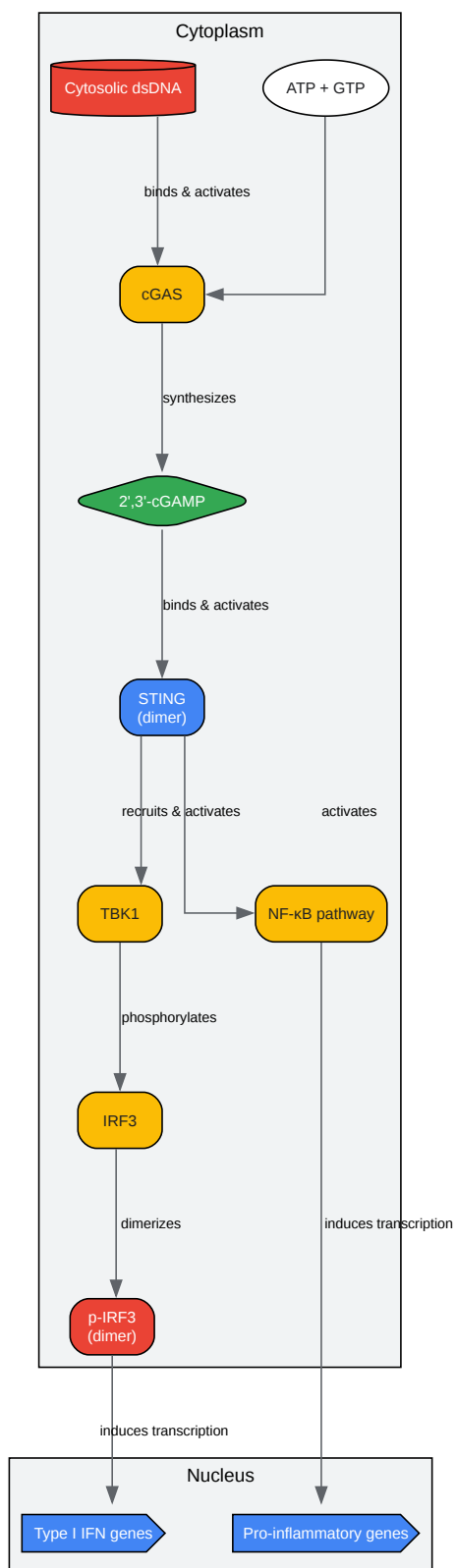
Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[1] Activated cGAS catalyzes the synthesis of **2',3'-cGAMP** from ATP and GTP.[1][4] This process involves the formation of a phosphodiester bond between the 2'-hydroxyl group of GMP and the 5'-phosphate of AMP, and a second phosphodiester bond between the 3'-hydroxyl group of AMP and the 5'-phosphate of GMP.[5]

STING Activation by 2',3'-cGAMP

2',3'-cGAMP functions as a high-affinity ligand for STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][5] The binding of **2',3'-cGAMP** to the cytosolic domain of STING induces a significant conformational change, leading to STING dimerization and its translocation from the ER to the Golgi apparatus.[1][2]

Downstream Signaling Cascade

Once activated and translocated, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN- β . [3] In parallel, STING activation can also lead to the activation of the NF- κ B pathway, resulting in the production of a broad range of pro-inflammatory cytokines.[3]



[Click to download full resolution via product page](#)

Figure 1. The cGAS-STING signaling pathway.

Quantitative Data

The precise quantification of molecular interactions and enzymatic activities is crucial for understanding the cGAS-STING pathway and for the development of targeted therapeutics.

Table 1: Binding Affinity of 2',3'-cGAMP for STING

Ligand	Protein	Method	Dissociation Constant (Kd)	Reference
2',3'-cGAMP	Human STING	Isothermal Titration Calorimetry (ITC)	4.6 nM	[6] (Axon Medchem)
3',3'-cGAMP (bacterial)	Human STING	Isothermal Titration Calorimetry (ITC)	>1 μ M	[6] (Axon Medchem)

Table 2: Kinetic Parameters of Human cGAS

Substrate	Michaelis-Menten Constant (Km)	Catalytic Turnover Number (kcat)	Catalytic Efficiency (kcat/Km)	Reference
ATP	393.0 \pm 15.3 μ M	2.4 \pm 0.3 min ⁻¹	6.1 $\times 10^{-3}$ μ M ⁻¹ min ⁻¹	[6] (ResearchGate)
GTP	94.2 \pm 11.1 μ M	2.6 \pm 0.2 min ⁻¹	2.8 $\times 10^{-2}$ μ M ⁻¹ min ⁻¹	[6] (ResearchGate)

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to investigate the cGAS-STING pathway. Detailed methodologies for key experiments are provided below.

In Vitro cGAS Activity Assay

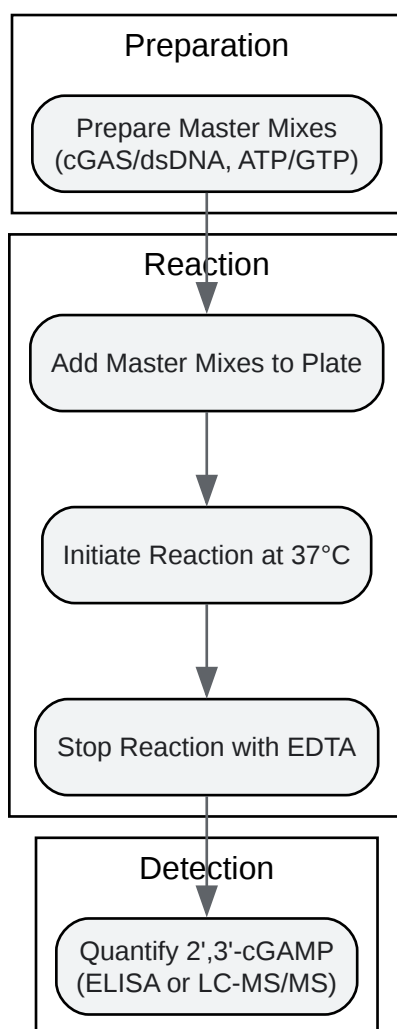
This assay measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Materials:

- Recombinant human cGAS (10-50 nM final concentration)
- Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (5-10 ng/μL final concentration)
- ATP (100 μM final concentration)
- GTP (100 μM final concentration)
- Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
- Stop Solution: 0.5 M EDTA
- **2',3'-cGAMP** quantification kit (e.g., ELISA or LC-MS/MS)

Procedure:

- Prepare a master mix of recombinant cGAS and dsDNA in Assay Buffer on ice.
- Prepare a master mix of ATP and GTP in Assay Buffer on ice.
- In a 96-well plate, add the cGAS/dsDNA master mix to each well.
- To initiate the reaction, add the ATP/GTP master mix to each well.
- Incubate the plate at 37°C for 30-90 minutes.
- Stop the reaction by adding Stop Solution to each well.
- Quantify the amount of **2',3'-cGAMP** produced using a suitable detection method.



[Click to download full resolution via product page](#)

Figure 2. Workflow for the in vitro cGAS activity assay.

STING Activation Reporter Assay (IFN- β Promoter Luciferase)

This cell-based assay measures the activation of the STING pathway by quantifying the expression of a luciferase reporter gene driven by the IFN- β promoter.

Materials:

- HEK293T cells

- pGL3-IFN β -firefly Luc reporter plasmid
- pRL-CMV-renilla Luc control plasmid
- pMCSV-hSTING expression plasmid
- **2',3'-cGAMP**
- Lipofectamine 2000 or similar transfection reagent
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Day 1: Transfection
 - Co-transfect HEK293T cells with the IFN β -Luc, CMV-Luc, and hSTING plasmids using a suitable transfection reagent.
 - Incubate cells for 24 hours.
- Day 2: Stimulation
 - Stimulate the transfected cells with varying concentrations of **2',3'-cGAMP**.
 - Incubate for an additional 18-24 hours.
- Day 3: Lysis and Luciferase Measurement
 - Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
 - Measure firefly and Renilla luciferase activities using a luminometer.
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis of IRF3 Phosphorylation

This assay directly assesses the activation of a key downstream component of the STING pathway.

Materials:

- Cells of interest (e.g., THP-1 monocytes)
- Stimulus (e.g., dsDNA, **2',3'-cGAMP**)
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti- β -actin (loading control).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- SDS-PAGE gels and Western blotting apparatus.

Procedure:

- Cell Stimulation and Lysis:
 - Treat cells with the desired stimulus for the appropriate time.
 - Wash cells with ice-cold PBS and lyse with Lysis Buffer.
 - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein lysate on an SDS-PAGE gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection:
 - Wash the membrane and apply ECL substrate.
 - Visualize protein bands using a chemiluminescence imaging system.

Quantification of 2',3'-cGAMP by LC-MS/MS

This highly sensitive and specific method allows for the absolute quantification of **2',3'-cGAMP** in biological samples.

Instrumentation and Conditions:

- LC System: High-performance liquid chromatography system.
- MS System: Triple quadrupole mass spectrometer.
- Column: Biobasic AX LC column (5 μ m, 50 x 3 mm) or similar anion exchange column.
- Mobile Phase A: 100 mM ammonium carbonate.
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
- Gradient:
 - 0-0.5 min: 90% B
 - 0.5-2.0 min: Linear gradient to 30% A
 - 2.0-3.5 min: Hold at 30% A
 - 3.5-3.6 min: Linear gradient to 90% B
 - 3.6-5.0 min: Hold at 90% B

- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transition: Precursor ion (m/z) 675.1 -> Product ion (m/z) 476.1.[6] (PMC)

Sample Preparation:

- Cell or tissue lysates are prepared, and proteins are precipitated using a solvent like methanol or acetonitrile.
- The supernatant is collected, dried, and reconstituted in a suitable buffer for LC-MS/MS analysis.

Conclusion

2',3'-cGAMP is a central mediator of the innate immune response to cytosolic DNA. Its synthesis by cGAS and subsequent activation of the STING pathway initiate a robust antiviral and anti-pathogen cellular program. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricacies of this critical signaling pathway and to develop novel therapeutics targeting its components. A thorough understanding of the methodologies used to study **2',3'-cGAMP** is essential for advancing our knowledge of innate immunity and for the rational design of immunomodulatory drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. At the Crossroads of the cGAS-cGAMP-STING Pathway and the DNA Damage Response: Implications for Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]

- 4. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficient synthesis and purification of 2'3'- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of 2',3'-cGAMP in Innate Immunity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421185#what-is-the-role-of-2-3-cgamp-in-innate-immunity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com